1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea
Description
1-Ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea is a thiourea derivative characterized by an ethyl group at the N1 position and a 4-fluorophenyl-substituted methylideneamino moiety at the N3 position. Its molecular formula is C₁₀H₁₁FN₃S (molar mass: ~240.28 g/mol). The (E)-configuration of the imine group ensures specific geometric constraints, influencing intermolecular interactions and crystallographic packing.
Properties
Molecular Formula |
C10H12FN3S |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H12FN3S/c1-2-12-10(15)14-13-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+ |
InChI Key |
KUDXTOFHRPICRO-NTUHNPAUSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)F |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)F |
solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea typically involves the reaction of ethylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then reacted with thiourea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activity or protein interactions.
Medicine: Research into its potential therapeutic applications, such as its use as an antimicrobial or anticancer agent, is ongoing.
Mechanism of Action
The mechanism of action of 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison Example :
- Compound 5 (): A fluorophenyl-thiazole derivative with perpendicular fluorophenyl orientation in the crystal lattice. This non-planar arrangement mirrors steric effects expected in the target compound .
2.2 Functional Group Variations
- Ethyl vs. Bulkier Substituents: The ethyl group in the target compound reduces steric hindrance compared to bulkier substituents like the 2-hydroxyethyl group in 1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea ().
- Fluorophenyl vs. Phenyldiazenyl :
The phenyldiazenyl group in (E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea () introduces extended conjugation, altering electronic properties (e.g., absorption spectra) compared to the electron-withdrawing fluorophenyl group in the target compound .
Molecular and Crystallographic Data
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